

An In-Depth Technical Guide to Pyruvamide: Structure, Properties, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvamide, the amide derivative of pyruvic acid, is a molecule of significant interest in biochemical and pharmaceutical research. As a structural analogue of the key metabolic intermediate pyruvate, **pyruvamide** holds the potential to interact with and modulate various enzymatic and signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of **pyruvamide**. Furthermore, it delves into its known biological activities and explores its potential applications in drug development, supported by detailed experimental protocols and pathway visualizations to facilitate further research.

Chemical Structure and Identification

Pyruvamide, systematically named 2-oxopropanamide, is a simple yet functionally important organic compound. Its structure features a central carbonyl group adjacent to both a methyl group and an amide group.

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Key Identifiers:



Identifier	Value	
IUPAC Name	2-oxopropanamide	
Synonyms	Pyruvamide, Acetylformamide	
CAS Number	631-66-3	
Molecular Formula	C ₃ H ₅ NO ₂	
Molecular Weight	87.08 g/mol	
InChI Key	FPOLWERNILTNDK-UHFFFAOYSA-N	
SMILES	CC(=O)C(=O)N	

Physicochemical Properties

Understanding the physicochemical properties of **pyruvamide** is crucial for its application in experimental settings and for predicting its behavior in biological systems. The following table summarizes key computed and, where available, experimental properties.

Property	Value Data Type	
Melting Point	20.44 °C	Computed (for N,N-dimethyl-2-oxopropanamide)[1]
Boiling Point	200.88 °C	Computed (for N,N-dimethyl-2-oxopropanamide)[1]
Water Solubility	143753 mg/L	Computed (for N,N-dimethyl-2-oxopropanamide)[1]
logP	-1.0	Computed
Hydrogen Bond Donors	2	Computed
Hydrogen Bond Acceptors	2	Computed
Rotatable Bond Count	1	Computed



Note: Experimental data for the physical properties of **pyruvamide** are not readily available in the literature. The provided melting and boiling points are for the N,N-dimethyl derivative and should be considered as estimates.

Synthesis and Reactivity Synthesis

A common method for the synthesis of **pyruvamide** involves the ammonolysis of an ester of pyruvic acid, such as ethyl pyruvate.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Oxopropanamide

This protocol is adapted from a patented method for the preparation of a related compound, which utilizes the synthesis of 2-oxopropanamide as an intermediate step.

Materials:

- Ethyl 2-oxopropanoate (Ethyl pyruvate)
- Ammonia in methanol solution (e.g., 7N)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxopropanoate in a minimal amount of methanol.
- Cool the flask in an ice bath to 0 °C.



- Slowly add an excess of a chilled solution of ammonia in methanol to the stirred solution of ethyl pyruvate.
- Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it gradually warm to room temperature, continuing to stir for an additional 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
- The resulting crude **pyruvamide** can be purified by recrystallization or column chromatography, although in some cases, simple evaporation of the solvent may yield a product of sufficient purity for subsequent steps.[1]

Reactivity

The reactivity of **pyruvamide** is dictated by its two carbonyl groups and the amide functionality.

- Hydrolysis: The amide bond of pyruvamide can be hydrolyzed under acidic or basic conditions to yield pyruvic acid and ammonia. This reaction is of biological relevance as it may be catalyzed by amidase enzymes.
- Reactions at the Carbonyl Groups: The ketone and amide carbonyl groups are susceptible to nucleophilic attack.
 - Reduction: The ketone carbonyl can be selectively reduced by mild reducing agents like sodium borohydride to form lactamide (2-hydroxypropanamide). Stronger reducing agents may also reduce the amide carbonyl.
 - Reaction with Organometallics: Grignard reagents and other organometallic compounds can add to the ketone carbonyl to form tertiary alcohols after an acidic workup.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **pyruvamide**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **pyruvamide** is expected to show two main signals:
 - A singlet for the methyl protons (CH₃), anticipated in the region of δ 2.0-2.5 ppm.
 - \circ A broad singlet for the amide protons (-NH₂), which can appear over a wide chemical shift range (typically δ 5.0-8.0 ppm) and its position is dependent on solvent and concentration.
- 13C NMR: The carbon-13 NMR spectrum should exhibit three distinct signals:
 - A signal for the methyl carbon (CH₃).
 - A signal for the ketone carbonyl carbon (C=O).
 - A signal for the amide carbonyl carbon (C=O).

Note: Experimentally obtained NMR spectra for **pyruvamide** are not widely published. The predicted chemical shifts are based on the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of **pyruvamide** is characterized by the vibrational frequencies of its functional groups. A vapor phase IR spectrum is available in the SpectraBase database.[2] Key expected absorptions include:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3100	N-H stretch	Amide (-NH ₂)
~1720	C=O stretch	Ketone
~1680	C=O stretch (Amide I)	Amide
~1600	N-H bend (Amide II)	Amide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **pyruvamide**. GC-MS data for 2-oxopropionamide is available in the SpectraBase database.



[2] The molecular ion peak (M⁺) would be observed at an m/z of 87. Key fragmentation pathways would likely involve the loss of the amide group (-NH₂) or the acetyl group (CH₃CO-).

Biological Significance and Potential Applications

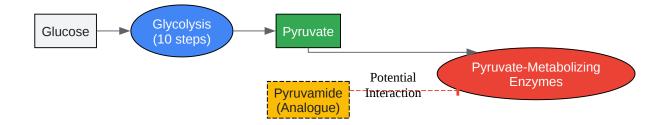
While research specifically targeting **pyruvamide** is still emerging, its close structural relationship to pyruvate suggests several potential areas of biological activity and therapeutic application.

Role in Metabolic Pathways

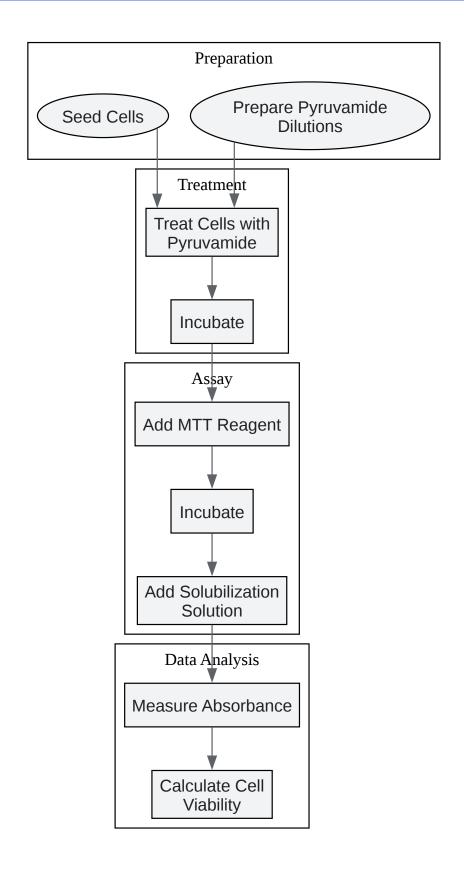
Pyruvate is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and other anabolic and catabolic pathways. Due to its structural similarity, **pyruvamide** may act as a competitive inhibitor or a substrate for enzymes that metabolize pyruvate, such as pyruvate dehydrogenase and lactate dehydrogenase.

Logical Relationship of **Pyruvamide** to Glycolysis:

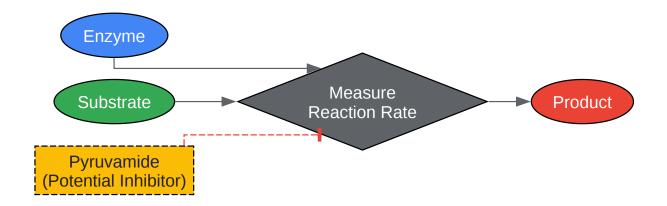












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